molecular formula C9H6F3NO3 B13928883 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B13928883
M. Wt: 233.14 g/mol
InChI Key: GGBYCDMXXYWCEY-UHFFFAOYSA-N
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Description

4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with acetyl, trifluoromethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical agents. Additionally, it may serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its incorporation into pesticides and herbicides can enhance their efficacy and environmental stability .

Mechanism of Action

The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with biological targets. This interaction can lead to the modulation of enzymatic activity or receptor binding, resulting in the desired biological effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

Comparison: Compared to similar compounds, 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both acetyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3NO3/c1-4(14)5-2-6(8(15)16)13-7(3-5)9(10,11)12/h2-3H,1H3,(H,15,16)

InChI Key

GGBYCDMXXYWCEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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